
leukotriene D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- ロイコトリエンD4 (LTD4) は、生物活性のあるエイコサノイドです。
- 炎症反応、特に喘息やアレルギー反応の病態生理において中心的役割を果たしています。
- LTD4 は平滑筋収縮を誘発し、気管支収縮や血管収縮を引き起こします。また、血管透過性を高めます。
- 好塩基球はLTD4を放出します .
準備方法
- LTD4 は 5-リポキシゲナーゼ経路の産物です。
- 残念ながら、その調製のための具体的な合成経路や反応条件は、文献には広く記載されていません。
- 工業生産方法は、酵素的または化学的合成を含む可能性がありますが、詳細な情報は不足しています。
化学反応の分析
- LTD4 は、酸化、還元、置換などのさまざまな反応を受けます。
- 一般的な試薬と条件は、文脈に依存し、特定の反応によって異なる場合があります。
- これらの反応から生成される主要な生成物は、明示的に報告されていません。
科学研究への応用
- LTD4 は、喘息の分野において研究の可能性を秘めています。
- それは強力な気管支収縮薬であり、治療的介入の標的となり得ます。
- 喘息以外に、その用途は生物学、医学、産業の他の分野にまで及びますが、具体的な例は容易には入手できません。
科学的研究の応用
Respiratory Applications
Asthma and Allergic Rhinitis:
LTD4 plays a crucial role in bronchoconstriction and airway hyperreactivity, making it a significant target in asthma management. Studies have shown that LTD4 is approximately 5,000 times more potent than histamine in inducing nasal airway resistance (NAR) .
Table 1: Effects of LTD4 in Asthma
Clinical Implications:
The use of CysLT1 receptor antagonists (e.g., montelukast) has been established for asthma treatment, demonstrating efficacy in reducing LTD4-induced bronchoconstriction . Furthermore, the LTD4 nasal provocation test (LTD4-NAPT) has been proposed as a diagnostic tool for identifying patients with allergic rhinitis (AR) who are sensitive to leukotrienes .
Cardiovascular Applications
Atherosclerosis:
Recent research indicates that LTD4 may contribute to the pathogenesis of atherosclerosis by enhancing the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages. This process is mediated through the CysLT1 receptor, which promotes foam cell formation—a key event in atherogenesis .
Table 2: Role of LTD4 in Atherosclerosis
Mechanism | Cellular Response | Implication |
---|---|---|
Foam Cell Formation | Increased oxLDL uptake | Contributes to plaque development |
Chemokine Secretion | Enhanced MCP-1 and MIP-1β | Promotes inflammation and immune response |
Neurobiological Applications
Cognitive Impairment:
LTD4 has been implicated in neuroinflammation and cognitive decline. Studies involving intracerebral infusions of LTD4 in mice demonstrated significant memory deficits associated with increased amyloid-beta accumulation, which is relevant to Alzheimer's disease pathology .
Table 3: Cognitive Effects of LTD4
Case Studies and Clinical Trials
-
This compound Nasal Provocation Test:
A pilot study investigated the safety and diagnostic value of the LTD4-NAPT in patients with AR. The test showed a high positive response rate (73%) among AR patients compared to normal controls (12.5%), indicating its potential utility in clinical practice for identifying leukotriene sensitivity . -
Impact on Asthma Management:
Clinical trials evaluating CysLT1 receptor antagonists have consistently shown improved lung function and reduced asthma exacerbations when compared to placebo treatments, highlighting the therapeutic relevance of targeting LTD4 pathways in asthma management.
作用機序
- LTD4 は、標的細胞上のシステイニルロイコトリエン受容体に結合することによってその効果を発揮します。
- これらの受容体は、平滑筋収縮、炎症、および免疫応答を調節するシグナル伝達経路に関与しています。
類似化合物との比較
- LTD4 は、気管支収縮薬および炎症の媒介物質としての特定の役割においてはユニークですが、ロイコトリエンのファミリーの一部です。
- その他の関連するロイコトリエンには、ロイコトリエンC4とE4があり、これらは平滑筋収縮と炎症を誘発する上で類似の機能を果たします。
特性
CAS番号 |
73836-78-9 |
---|---|
分子式 |
C25H40N2O6S |
分子量 |
496.7 g/mol |
IUPAC名 |
(5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1 |
InChIキー |
YEESKJGWJFYOOK-LDDGIIIKSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
異性体SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
正規SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Key on ui other cas no. |
73836-78-9 |
物理的記述 |
Solid |
同義語 |
Leukotriene D Leukotriene D 4 Leukotriene D-4 Leukotriene D4 Leukotrienes D LTD4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leukotriene D4 interact with its target receptors?
A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.
Q2: What are the downstream effects of LTD4 binding to CysLTR1?
A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]
Q3: Does LTD4 signaling play a role in cell survival and proliferation?
A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []
Q4: Can LTD4 signaling influence cell migration?
A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []
Q5: What is the role of LTD4 in the inflammatory response?
A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]
Q6: Is LTD4 involved in the pathogenesis of specific diseases?
A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []
Q7: How is LTD4 metabolized and eliminated from the body?
A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]
Q8: What are this compound receptor antagonists, and how do they work?
A8: this compound receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.
Q9: What are some examples of this compound receptor antagonists?
A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.
Q10: What are the clinical applications of LTD4 receptor antagonists?
A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]
Q11: Can LTD4 receptor antagonists be used in combination with other medications?
A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []
Q12: Are there specific inhibitors of LTD4 synthesis?
A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。